Pd-1/pd-l1 inhibitor 1
Overview
Description
PD-1/PD-L1 inhibitor 1 is a type of drug that blocks the interaction between PD-1 and PD-L1 proteins . These proteins are immune checkpoint proteins present on the surface of cells . The interaction of these proteins is involved in the suppression of the immune system . PD-1/PD-L1 inhibitors are emerging as a front-line treatment for several types of cancer .
Synthesis Analysis
The synthesis of PD-1/PD-L1 inhibitors involves complex chemical processes . For example, a series of novel derivatives featuring a difluoromethyleneoxy linkage were designed . Compound 43 was identified as the most promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM in the HTRF assay .
Molecular Structure Analysis
The molecular structure of PD-1/PD-L1 inhibitors is complex and varies depending on the specific inhibitor . For instance, biphenyl derivatives are small-molecule inhibitors of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Chemical Reactions Analysis
The chemical reactions involved in the action of PD-1/PD-L1 inhibitors are complex and involve multiple steps . For instance, the synthesis of difluoromethyleneoxy derivatives involves reactions with Pd(PPh3)4, Na2CO3, dioxane, H2O, and other compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of PD-1/PD-L1 inhibitors vary depending on the specific inhibitor. For instance, PD-1/PD-L1 inhibitor 1 blocks the PD-1/PD-L1 interaction with an IC50 of 6 nM in a cell-free HTRF assay .
Scientific Research Applications
Immune Escape in Cancers : The PD-1/PD-L1 axis plays a critical role in promoting immune escape in cancers. Pathologists have a pivotal role in guiding the use of anti-PD-1/PD-L1 therapies in FDA-approved clinical settings, especially for melanoma and non-small cell lung cancer (Frydenlund & Mahalingam, 2017).
Bibliometric Analysis in Esophageal Cancer : A bibliometric study summarized trends in anti-PD-1/PD-L1 immunotherapy for esophageal cancer, identifying research frontiers and future directions for neoadjuvant immunotherapy and biomarker development (Yang & Wang, 2022).
Scientometrics and Patentometrics : A study highlighted the trends in scientific research and technological development of antineoplastics targeting PD-1/PD-L1, revealing various focus areas including immune escape mechanism and drug design (Zhang et al., 2020).
Orally Active Small Molecule PD-L1 Inhibitor : Research into orally active small molecule PD-L1 inhibitors, like Max-10181, showed similar efficacy to Durvalumab in specific cancer models, indicating different therapeutic applications in clinics (Wang et al., 2019).
Role as Predictive Biomarker : PD-L1 expression as a predictive biomarker was analyzed in the context of the European Medicines Agency's review of atezolizumab, an anti-PD-L1 monoclonal antibody, highlighting the need for more research in this area (Araujo-Fernandez et al., 2020).
Nintedanib and PD-L1 Blockade Synergy : Nintedanib, when combined with αPD-L1, showed significant antitumor and antimetastatic effects. It enhanced immune checkpoint inhibitor therapy responses and activated the tumor immune microenvironment (Tu et al., 2022).
PD-1 Pathway Blockade in Melanoma : Long-term survival data of patients with advanced melanoma treated with nivolumab highlighted the importance of PD-1 pathway blockade in melanoma treatment (McDermott et al., 2014).
Biology and Treatment of Brain Metastases : The role of immune checkpoint inhibitors in treating brain metastases, particularly in cancers like melanoma and NSCLC, was reviewed, focusing on the challenges and potential treatment targets in the immune microenvironment (Berghoff et al., 2016).
Safety And Hazards
Future Directions
The future of PD-1/PD-L1 inhibitors lies in combination therapies . Combining PD-1/PD-L1 inhibitors with other therapies, such as chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, and more, has shown promising results . Furthermore, research into inhibitors targeting novel immune checkpoints is an important direction for future research .
properties
IUPAC Name |
(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOYJODMIAUJHH-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pd-1/pd-l1 inhibitor 1 |
Citations
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